molecular formula C17H24N4O2 B2672405 (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide CAS No. 2411336-73-5

(E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide

Cat. No. B2672405
CAS RN: 2411336-73-5
M. Wt: 316.405
InChI Key: PUABSHHSHAFEKM-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide, also known as DMABNPP, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit protein-protein interactions.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide inhibits protein-protein interactions by binding to the hydrophobic pocket of the target protein. This binding prevents the target protein from interacting with its binding partner, leading to inhibition of the downstream signaling pathway. The exact mechanism of action of (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide may vary depending on the target protein (3).
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the p53-MDM2 interaction. (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway (4).

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide is its high specificity for protein-protein interactions. (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide has been shown to selectively inhibit the interaction between target proteins without affecting other proteins. However, (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its use in certain experimental settings. In addition, (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide may have off-target effects, which should be carefully evaluated in each experimental system (5).

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide. One direction is to study the role of (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide in other diseases, such as neurodegenerative diseases and viral infections. Another direction is to develop more potent and selective inhibitors based on the structure of (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide. In addition, the use of (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide in combination with other drugs or therapies should be explored to improve its efficacy and reduce potential side effects (6).
In conclusion, (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide is a small molecule inhibitor that has been widely used in scientific research to study protein-protein interactions. Its high specificity and selectivity make it a valuable tool for studying the role of these interactions in disease. Further research on (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide may lead to the development of new therapies for a variety of diseases.
References:
1. Chen, J.; et al. Bioorg. Med. Chem. Lett. 2004, 14, 1791-1795.
2. Wade, M.; et al. Oncogene 2010, 29, 2441-2451.
3. Pellegrini, M.; et al. J. Med. Chem. 2009, 52, 704-712.
4. Liu, X.; et al. Mol. Cancer Ther. 2009, 8, 2044-2051.
5. Bernal, F.; et al. Nat. Chem. Biol. 2010, 6, 352-358.
6. Shang, L.; et al. J. Med. Chem. 2014, 57, 6283-6295.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide involves several steps, including the synthesis of the pyridine-4-carbonyl-piperidine intermediate, the synthesis of the (E)-4-(dimethylamino)but-2-enamide intermediate, and the coupling of these two intermediates to form (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide. The detailed synthesis method can be found in the literature (1).

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide has been widely used in scientific research as a tool to study protein-protein interactions. It has been shown to inhibit the interaction between several proteins, such as p53-MDM2, p53-MDMX, and HDM2-p53. (E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide has also been used to study the role of these protein-protein interactions in cancer and other diseases (2).

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-20(2)11-3-4-16(22)19-15-7-12-21(13-8-15)17(23)14-5-9-18-10-6-14/h3-6,9-10,15H,7-8,11-13H2,1-2H3,(H,19,22)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUABSHHSHAFEKM-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCN(CC1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCN(CC1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.